molecular formula C13H8N4O4 B1284484 2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine CAS No. 904816-56-4

2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine

Cat. No. B1284484
CAS RN: 904816-56-4
M. Wt: 284.23 g/mol
InChI Key: MMVQPOIUCMKICV-UHFFFAOYSA-N
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Description

“2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” is a complex organic compound that contains several functional groups and rings, including a benzodioxol group, a nitro group, an imidazole ring, and a pyrimidine ring . It is part of the larger family of imidazole-containing compounds, which are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine”, often involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been developed .


Molecular Structure Analysis

The molecular structure of “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” is characterized by a total of 32 bonds, including 24 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 nitro group (aromatic), 2 ethers (aromatic), 1 Imidazole, and 1 Pyrimidine .

Scientific Research Applications

Anticancer Applications

Compounds with a similar structure to “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” have been designed and synthesized for their anticancer activity . These compounds have shown promising results against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest

Further mechanistic studies have revealed that these compounds can cause cell cycle arrest at the S phase . This means they can stop the division of cancer cells, thereby inhibiting the growth of the cancer.

Induction of Apoptosis

In addition to causing cell cycle arrest, these compounds have also been found to induce apoptosis in cancer cells . Apoptosis is a process of programmed cell death, which means these compounds can cause cancer cells to self-destruct.

Flavoring Substance in Food

Although not directly related to “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine”, similar compounds have been used as flavoring substances in specific categories of food .

Treatment of Rheumatic Diseases

Compounds with a similar structure have been used for treating rheumatic diseases, rheumatoid arthritis, and osteoarthritis . These are conditions that affect the joints and muscles.

Synthesis of Other Compounds

The structure of “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” can serve as a template for the synthesis of other compounds . This can be useful in the development of new drugs or substances with desired properties.

Future Directions

The future directions for “2-Benzo[1,3]dioxol-5-YL-3-nitro-imidazo[1,2-A]pyrimidine” and similar compounds likely involve further exploration of their synthesis methods and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c18-17(19)12-11(15-13-14-4-1-5-16(12)13)8-2-3-9-10(6-8)21-7-20-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVQPOIUCMKICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(N4C=CC=NC4=N3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587707
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

904816-56-4
Record name 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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